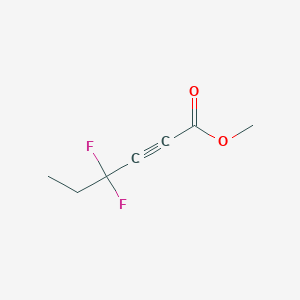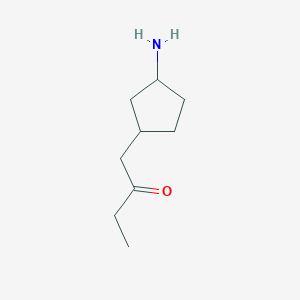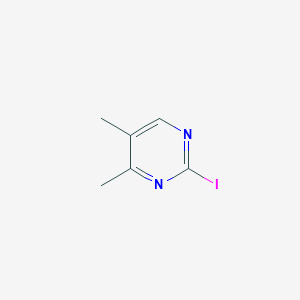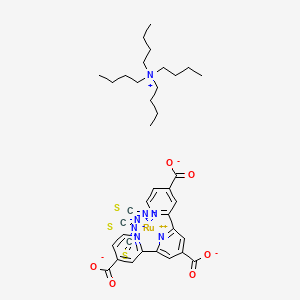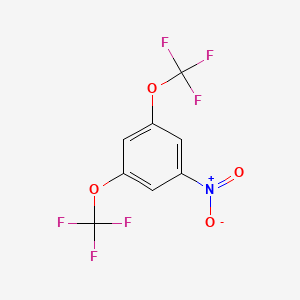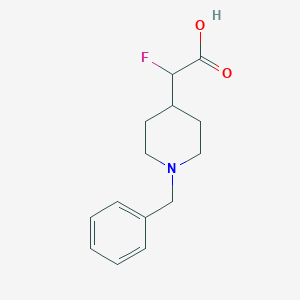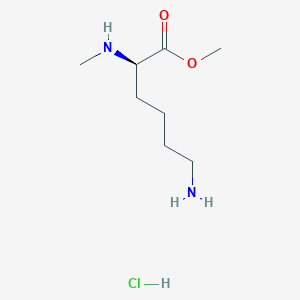
Quizartinib monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quizartinib monohydrochloride, sold under the brand name Vanflyta, is an anti-cancer medication used primarily for the treatment of acute myeloid leukemiaFLT3 mutations are among the most common mutations in acute myeloid leukemia and are associated with poor prognosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quizartinib monohydrochloride is synthesized through a multi-step process involving the formation of key intermediatesThe final step involves the coupling of these intermediates to form the target compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Quizartinib monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its activity.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity and selectivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .
Applications De Recherche Scientifique
Quizartinib monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor tyrosine kinase inhibitors and their interactions with various targets.
Biology: Employed in research on cell signaling pathways and the role of FLT3 in cellular processes.
Medicine: Investigated for its therapeutic potential in treating various cancers, particularly acute myeloid leukemia with FLT3 mutations.
Industry: Utilized in the development of new anti-cancer drugs and as a reference compound in quality control and regulatory testing .
Mécanisme D'action
Quizartinib monohydrochloride exerts its effects by inhibiting the FLT3 receptor tyrosine kinase. This inhibition blocks the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells. The compound and its active metabolite, AC886, bind to the adenosine triphosphate binding domain of FLT3, preventing its activation and subsequent downstream signaling .
Comparaison Avec Des Composés Similaires
Quizartinib monohydrochloride is unique among FLT3 inhibitors due to its high selectivity and potency. Similar compounds include:
Midostaurin: Another FLT3 inhibitor used in the treatment of acute myeloid leukemia, but with a broader target profile.
Gilteritinib: A dual FLT3 and AXL inhibitor with activity against both FLT3-ITD and FLT3-TKD mutations.
Sorafenib: A multi-kinase inhibitor with activity against FLT3, but with a less favorable safety profile compared to quizartinib
This compound stands out due to its specific targeting of FLT3-ITD mutations, making it a valuable addition to the treatment options for acute myeloid leukemia .
Propriétés
Numéro CAS |
950769-62-7 |
|---|---|
Formule moléculaire |
C29H33ClN6O4S |
Poids moléculaire |
597.1 g/mol |
Nom IUPAC |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea;hydrochloride |
InChI |
InChI=1S/C29H32N6O4S.ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);1H |
Clé InChI |
PXAZTIFOJADIJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


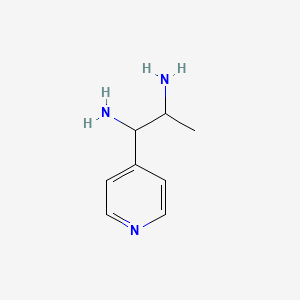

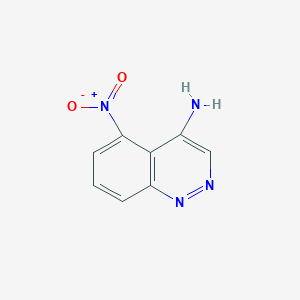

![6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13148651.png)

